
BISMUTH HEXAFLUOROPENTANEDIONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth compounds, including Bismuth Hexafluoropentanedionate, have been extensively researched for their diverse chemical and physical properties. These compounds are synthesized using various methods and have applications in catalysis, materials science, and organic synthesis due to their unique structural and electronic characteristics.
Synthesis Analysis
Bismuth Hexafluoropentanedionate can be synthesized through hydrothermal methods, among other processes, which facilitate the formation of cationic bismuthate clusters. These methods involve mild conditions and yield compounds with distinct geometries and properties (Rogow et al., 2010).
Molecular Structure Analysis
The molecular structure of Bismuth Hexafluoropentanedionate and related compounds is characterized by X-ray diffraction, revealing coordination polyhedra around bismuth atoms. These structures often exhibit asymmetric coordination environments, contributing to the compound's reactivity and properties (Reiss et al., 1995).
Chemical Reactions and Properties
Bismuth compounds participate in various chemical reactions, demonstrating strong fluorinating agent properties and engaging in reactions such as the reduction with hydrogen and fluorination reactions with elements and compounds (Fischer & Rudzitis, 1959). They are also used as catalysts in organic synthesis, showcasing their versatility in facilitating chemical transformations (Gaspard-Iloughmane & Roux, 2004).
Physical Properties Analysis
The physical properties of Bismuth Hexafluoropentanedionate, such as melting points, vapor pressure, and crystal structure, are investigated to understand their phase behavior and stability under different conditions. These properties are crucial for their application in materials science and catalysis (Miura et al., 2010).
Chemical Properties Analysis
Bismuth Hexafluoropentanedionate exhibits unique chemical properties, including redox behavior and coordination chemistry. The compound's ability to form various coordination complexes with transition metals highlights its potential as a precursor for the synthesis of advanced materials (Dikarev et al., 2005).
Wissenschaftliche Forschungsanwendungen
Nanotechnology and Medicine
Bismuth compounds, including hexafluoropentanedionate derivatives, are increasingly being utilized in nanotechnology and medicine due to their unique properties. Recent trends indicate their potential in cancer chemo- and radiotherapy, offering new directions for future research. Bismuth-based nanoparticles have shown promise in enhancing therapeutic efficacy in advanced radiotherapy and are being explored for their potent anticancer properties (Kowalik, Masternak, & Barszcz, 2019).
Photonic Materials
Advances in bismuth-activated photonic materials have been significant, with bismuth demonstrating smart optically active centers in various host materials. These materials have found applications in telecommunication, biomedicine, white light illumination, and lasers, highlighting the versatility of bismuth in the photonic sector (Sun, Zhou, & Qiu, 2014).
Electronic Devices
Research on the electronic structure of bismuth compounds, facilitated by high-energy resolution X-ray spectroscopy, has provided insights into their use in superconductors, catalysts, and optical devices. These studies have helped in understanding the influence of the electronic structure and local environment on the properties of bismuth compounds (Mistonov et al., 2018).
Organic Synthesis
Bismuth(III) triflate, a derivative closely related to bismuth hexafluoropentanedionate, exemplifies the catalytic capabilities of bismuth compounds in organic synthesis, providing a green and efficient alternative for various chemical reactions. This highlights the environmental benefits and the versatile catalytic applications of bismuth compounds in organic chemistry (Gaspard-Iloughmane & Roux, 2004).
Environmental Applications
Bismuth-based photocatalysts have shown superior performance in the degradation of persistent organic pollutants, surpassing traditional materials like titanium dioxide. This emphasizes the role of bismuth compounds in environmental remediation and their potential in addressing pollution (Bacha et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Bismuth-based compounds have been extensively explored in biomedical applications due to their safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity . Future research may focus on the potential use of bismuth complexes in biomedicine .
Eigenschaften
CAS-Nummer |
142617-56-9 |
|---|---|
Produktname |
BISMUTH HEXAFLUOROPENTANEDIONATE |
Molekularformel |
C15H3BiF18O6 |
Molekulargewicht |
830.13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine](/img/structure/B1146934.png)
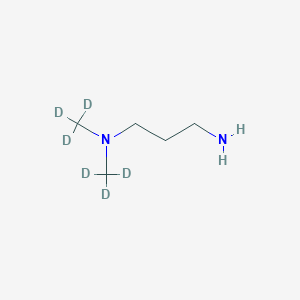
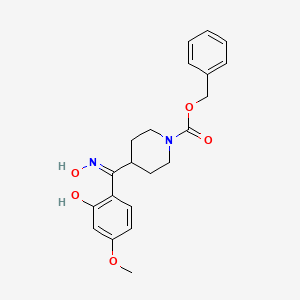
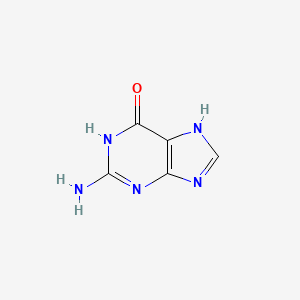
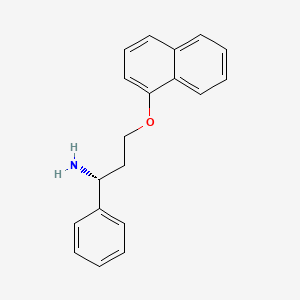
![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)
![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)
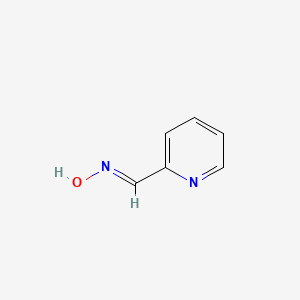
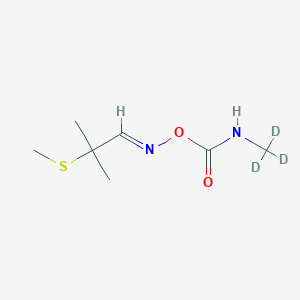
![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)
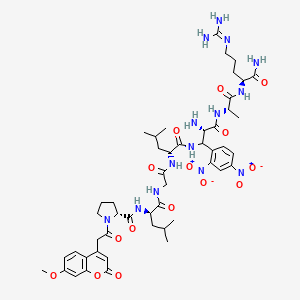
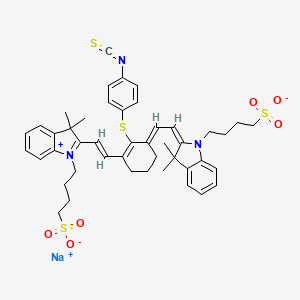
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)